molecular formula C15H21N3O B13443332 (R)-5-(2-Aminopropyl)-1-(3-hydroxypropyl)indoline-7-carbonitrile

(R)-5-(2-Aminopropyl)-1-(3-hydroxypropyl)indoline-7-carbonitrile

Katalognummer: B13443332
Molekulargewicht: 259.35 g/mol
InChI-Schlüssel: NTHVXWLZYPFWIW-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-5-(2-Aminopropyl)-1-(3-hydroxypropyl)indoline-7-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features an indoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring. The presence of functional groups such as an amino group, a hydroxypropyl group, and a carbonitrile group contributes to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(2-Aminopropyl)-1-(3-hydroxypropyl)indoline-7-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indoline core, followed by the introduction of the amino group, hydroxypropyl group, and carbonitrile group through various chemical reactions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of ®-5-(2-Aminopropyl)-1-(3-hydroxypropyl)indoline-7-carbonitrile may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. The use of automated systems and advanced analytical techniques ensures the consistent production of high-quality compounds.

Analyse Chemischer Reaktionen

Types of Reactions

®-5-(2-Aminopropyl)-1-(3-hydroxypropyl)indoline-7-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield aldehydes or ketones, while reduction of the carbonitrile group may produce primary amines.

Wissenschaftliche Forschungsanwendungen

®-5-(2-Aminopropyl)-1-(3-hydroxypropyl)indoline-7-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in the study of biological processes and interactions at the molecular level.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of ®-5-(2-Aminopropyl)-1-(3-hydroxypropyl)indoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • ®-5-(2-Aminopropyl)-1-(3-hydroxypropyl)indoline-7-carbonitrile can be compared with other indoline derivatives that have similar functional groups.
  • Examples include ®-5-(2-Aminopropyl)-1-(3-hydroxypropyl)indoline-7-carboxamide and ®-5-(2-Aminopropyl)-1-(3-hydroxypropyl)indoline-7-carboxylate.

Uniqueness

The uniqueness of ®-5-(2-Aminopropyl)-1-(3-hydroxypropyl)indoline-7-carbonitrile lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C15H21N3O

Molekulargewicht

259.35 g/mol

IUPAC-Name

5-[(2R)-2-aminopropyl]-1-(3-hydroxypropyl)-2,3-dihydroindole-7-carbonitrile

InChI

InChI=1S/C15H21N3O/c1-11(17)7-12-8-13-3-5-18(4-2-6-19)15(13)14(9-12)10-16/h8-9,11,19H,2-7,17H2,1H3/t11-/m1/s1

InChI-Schlüssel

NTHVXWLZYPFWIW-LLVKDONJSA-N

Isomerische SMILES

C[C@H](CC1=CC2=C(C(=C1)C#N)N(CC2)CCCO)N

Kanonische SMILES

CC(CC1=CC2=C(C(=C1)C#N)N(CC2)CCCO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.